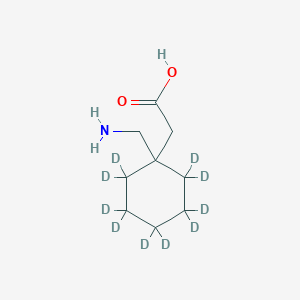

Gabapentin-d10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H17NO2 |

|---|---|

分子量 |

181.30 g/mol |

IUPAC名 |

2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |

InChIキー |

UGJMXCAKCUNAIE-YXALHFAPSA-N |

異性体SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H] |

正規SMILES |

C1CCC(CC1)(CC(=O)O)CN |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Profile of Gabapentin-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Gabapentin-d10. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry. This guide delves into the fundamental physicochemical characteristics, analytical methodologies, and relevant biological pathways associated with this deuterated analog of Gabapentin.

Core Chemical and Physical Properties

This compound, the deuterated form of Gabapentin, is primarily utilized as an internal standard in pharmacokinetic studies and clinical monitoring of Gabapentin through mass spectrometry-based methods. Its chemical and physical properties are crucial for its application and handling.

| Property | Value | Source |

| IUPAC Name | 2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid | --INVALID-LINK-- |

| CAS Number | 1126623-20-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₇D₁₀NO₂ | [Various Suppliers] |

| Molecular Weight | 181.30 g/mol | --INVALID-LINK-- |

| pKa | 3.68 (acidic), 10.70 (basic) (for Gabapentin) | --INVALID-LINK-- |

| XLogP3 | -1.1 | --INVALID-LINK-- |

| Solubility | Soluble in methanol. Gabapentin has a high solubility in water.[1] | [Various Suppliers] |

| Storage Temperature | -20°C | [Various Suppliers] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Gabapentin in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on established methods.[2][3]

Quantification of Gabapentin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

-

Gabapentin and this compound reference standards

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Gabapentin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Gabapentin by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards.

-

Prepare a working internal standard (IS) solution of this compound in the same diluent at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Gabapentin from endogenous plasma components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gabapentin: Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 154.1.

-

This compound: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 164.1.

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

5. Data Analysis:

-

Quantify Gabapentin in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Gabapentin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Gabapentin's Presynaptic Inhibition

The following diagram illustrates the proposed mechanism of action for Gabapentin in inhibiting presynaptic GABAergic transmission, a process that is dependent on Protein Kinase A (PKA).[4] While this pathway is described for Gabapentin, it is presumed to be identical for its deuterated analog.

Caption: Proposed signaling pathway of Gabapentin-mediated presynaptic inhibition.

Experimental Workflow for Gabapentin Quantification

This diagram outlines the logical workflow for the quantification of Gabapentin in biological samples using this compound as an internal standard via LC-MS/MS.

Caption: Experimental workflow for LC-MS/MS analysis of Gabapentin.

References

- 1. US8431739B2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 2. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. Gabapentin produces PKA-dependent pre-synaptic inhibition of GABAergic synaptic transmission in LC neurons following partial nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabapentin-d10: A Comprehensive Technical Guide to its Analysis and Certification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the analytical methodologies and certification parameters for Gabapentin-d10, a deuterated internal standard crucial for the accurate quantification of Gabapentin in various matrices. This document outlines the key quality attributes, experimental protocols for their assessment, and a typical workflow for the quality control of this certified reference material.

Core Concepts in the Certification of this compound

The certification of this compound as a reference standard hinges on the rigorous evaluation of its identity, purity, and isotopic enrichment. These parameters are essential to ensure its suitability for use in sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as an internal standard to correct for variations in sample preparation and instrument response.

A Certificate of Analysis (CoA) for this compound summarizes the results of these quality control tests, providing researchers with the necessary data to confidently use the material in their studies. The following sections detail the typical data presented in a CoA and the experimental protocols used to generate this information.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | 1-(Aminomethyl-d2)cyclohexane-1,3,3,4,4,5,5-d7-acetic acid |

| CAS Number | 1126623-20-8 |

| Molecular Formula | C₉H₇D₁₀NO₂ |

| Molecular Weight | 181.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Method | Result |

| Chemical Purity | HPLC-MS | ≥98% |

| Isotopic Enrichment | ¹H NMR Spectroscopy | ≥99 atom % D |

| Deuterium Incorporation | Mass Spectrometry | Consistent with ≥99% isotopic purity |

Table 3: Residual Solvents

| Solvent | Method | Specification (ICH Q3C) | Result |

| Methanol | Headspace GC-MS | < 3000 ppm | Conforms |

| Other process-related solvents | Headspace GC-MS | As per ICH Q3C | Not Detected |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Instrumentation:

-

HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte and any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Mode: Full scan to detect all ions and Selected Ion Monitoring (SIM) for the [M+H]⁺ of this compound (m/z 182.2) and any known impurities.

Procedure:

-

Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Sample Analysis: The standard solution is injected into the HPLC-MS system.

-

Data Analysis: The chromatogram is analyzed to determine the peak area of this compound and any impurity peaks. The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the isotopic enrichment of deuterium in this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4).

NMR Parameters:

-

Nucleus: ¹H.

-

Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 5 seconds.

Procedure:

-

The prepared sample is placed in the NMR spectrometer and the ¹H NMR spectrum is acquired.

-

The spectrum is analyzed to identify and integrate the signals corresponding to the residual protons in the deuterated positions.

-

The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated internal standard or a known non-deuterated portion of the molecule.

Analysis of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents in the this compound material.

Instrumentation:

-

Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

GC Conditions:

-

Column: A column suitable for volatile organic compounds analysis (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the different solvents, for example, starting at 40°C and ramping up to 240°C.

-

Injector Temperature: 250 °C.

Headspace Conditions:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 30 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan to identify all volatile components.

Procedure:

-

Standard Preparation: A standard solution containing known amounts of the potential residual solvents is prepared in a suitable solvent.

-

Sample Preparation: A known amount of this compound is weighed into a headspace vial.

-

Analysis: The headspace vials containing the sample and standards are placed in the autosampler and analyzed by GC-MS.

-

Data Analysis: The peaks in the sample chromatogram are identified by comparing their mass spectra and retention times with those of the standards. The concentration of each residual solvent is then quantified.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Caption: Quality control workflow for this compound certification.

Caption: Workflow for determining the chemical purity of this compound by HPLC-MS.

Caption: Logical pathway for the determination of isotopic enrichment in this compound.

The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of the highest levels of accuracy and precision in quantitative analysis, particularly within complex biological matrices, the choice of an internal standard is a critical decision that profoundly impacts data quality.[1] This technical guide provides an in-depth examination of the rationale for using deuterated internal standards, widely regarded as the gold standard in mass spectrometry-based quantification.[2][3] By leveraging the principle of isotope dilution mass spectrometry (IDMS), deuterated standards offer unparalleled correction for analytical variability, including sample preparation losses and matrix-induced ionization effects.[2][4] This document details the core principles, presents comparative quantitative data, provides exemplary experimental protocols, and illustrates key workflows, demonstrating the superiority of deuterated internal standards for robust and reliable bioanalysis.[1]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards is rooted in the principle of isotope dilution mass spectrometry.[2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for analytical variations.[1][5] A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H or D).[6][7]

This subtle change in mass allows the mass spectrometer to differentiate the standard from the native analyte, yet their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[2][5] By adding a known amount of the deuterated standard at the earliest stage of sample preparation, it acts as a perfect mimic for the analyte.[2] Any variability encountered—such as losses during extraction, inconsistencies in injection volume, or fluctuations in ionization efficiency—will affect both the analyte and the deuterated standard to the same degree.[6][8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the true analyte concentration.[2][9]

Key Rationale and Advantages

The use of deuterated internal standards is the preferred choice in regulated bioanalysis because they provide the most effective compensation for the myriad challenges inherent in quantitative LC-MS analysis.[1][6]

3.1 Superior Compensation for Matrix Effects

Matrix effects are a major source of inaccuracy in LC-MS/MS, caused by co-eluting components from the sample matrix (e.g., salts, lipids) that suppress or enhance the ionization of the analyte.[9][10] Because deuterated standards are chemically and structurally almost identical to the analyte, they have nearly the same chromatographic retention time.[5] This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, allowing for effective normalization and correction.[6][9][11]

3.2 Correction for Sample Preparation Variability

The multi-step processes of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), can introduce significant variability and analyte loss. A deuterated standard, when added at the beginning of this process, tracks the analyte through every step.[12] Any losses of the analyte during extraction, evaporation, and reconstitution are accounted for by the corresponding losses of the deuterated standard.[12]

3.3 Enhanced Accuracy and Precision

The ability to correct for both matrix effects and sample preparation losses leads to a significant improvement in assay accuracy and precision.[11] Assays employing deuterated standards are generally more robust and less susceptible to minor variations in experimental conditions.[12] This is reflected in lower coefficients of variation (%CV) for quality control samples compared to assays that use structural analogue internal standards.[1]

Quantitative Data Presentation: Performance Comparison

The superiority of deuterated internal standards over non-deuterated (structural analogue) standards is demonstrated by comparative quantitative data. The following tables summarize key performance differences based on established analytical validation parameters.

Table 1: Comparison of Assay Performance Using a Deuterated vs. an Analog Internal Standard [12]

| Parameter | Performance with Analog IS | Performance with Deuterated IS | Rationale for Improvement |

| Precision (%CV) | Can be >15%[1] | Typically <10%[1] | The deuterated IS tracks the analyte's behavior more closely through all analytical steps.[1] |

| Accuracy (% Bias) | Variable, can be significant | High, close to 100% | Effective compensation for recovery losses and matrix effects leads to more accurate results.[13] |

| Matrix Effect | Inconsistent compensation (>20% difference)[1] | Effectively compensated (<5% difference)[1] | Near-identical physicochemical properties ensure both analyte and IS experience the same ionization effects.[1] |

| Recovery Variability | Higher (>15% CV)[1] | Low (<10% CV)[1] | The deuterated IS mirrors the analyte's recovery throughout sample preparation more reliably.[1] |

Table 2: Impact of Internal Standard Choice on Method Precision for an Anticancer Agent [13]

| Internal Standard Type | Number of Samples (n) | Mean Bias (%) | Standard Deviation (%) |

| Analog IS | 284 | 96.8 | 8.6 |

| Deuterated IS | 340 | 100.3 | 7.6 |

| The variance using the deuterated (SIL) internal standard was significantly lower, indicating improved method precision.[13] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method using deuterated internal standards.

5.1 Protocol: Evaluation of Matrix Effects [14]

Objective: To quantify the ability of a deuterated internal standard to compensate for matrix effects compared to a non-deuterated standard.

Methodology:

-

Prepare Three Sample Sets:

-

Set A (Neat Solution): Analyte and IS spiked into a clean solvent (e.g., mobile phase).

-

Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.

-

Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and IS before the extraction process begins.

-

-

Sample Analysis: Analyze all prepared samples by LC-MS/MS.

-

Data Analysis:

-

Matrix Factor (MF): Calculated as the ratio of the analyte's peak area in Set B to its peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[14]

-

IS-Normalized Matrix Factor: Calculate the ratio of (Analyte Area / IS Area) for Set B and divide it by the ratio for Set A.

-

Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across at least six different sources of the biological matrix. A lower %CV indicates better compensation for the variability of the matrix effect.[14]

-

5.2 Protocol: General Workflow for Quantification of Immunosuppressants in Whole Blood [11][15]

Objective: To accurately quantify the concentration of drugs like tacrolimus and cyclosporine A in whole blood samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of a whole blood sample.[15]

-

Add 100 µL of the working internal standard solution (containing the deuterated standards in methanol).[15]

-

Add 150 µL of a precipitating agent (e.g., 0.1 M zinc sulfate solution) to precipitate proteins.[15]

-

Vortex the mixture for 30 seconds.[15]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[15]

-

Transfer the clear supernatant to an autosampler vial for analysis.[15]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol (both containing 0.1% formic acid) to separate the analytes.[15]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2] Optimize the precursor-to-product ion transitions for both the native analytes and their corresponding deuterated internal standards.[2]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte area / IS area) against the known concentrations of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and concepts central to the use of deuterated internal standards.

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: Compensation for matrix effects via co-elution.

Potential Limitations and Considerations

While deuterated standards are the gold standard, several factors must be considered for their proper use:

-

Isotopic Purity: The internal standard should be highly pure, with minimal contribution from the unlabeled analyte.[8]

-

Stability of Labels: Deuterium atoms must be placed on stable, non-exchangeable positions in the molecule to prevent H/D exchange with the solvent.[7] Placing labels on heteroatoms like oxygen or nitrogen should be avoided.[7]

-

Mass Difference: The mass increase should be sufficient (+3 amu or more is recommended) to ensure the signal is outside the natural mass distribution of the analyte, preventing isotopic crosstalk.[5]

-

Chromatographic Isotope Effect: In some cases, particularly with extensive deuteration, a slight shift in retention time can occur between the analyte and the IS.[16] This can lead to differential matrix effects if the co-elution is not perfect.[9]

Conclusion

Deuterated internal standards are a foundational component of high-quality quantitative analysis in modern research and regulated bioanalysis.[2][6] Their ability to mimic the target analyte through sample preparation and co-elute during chromatographic separation provides the most effective means of correcting for matrix effects and other sources of analytical variability.[6][17] While careful selection and validation are required, the use of deuterated standards enables researchers, scientists, and drug development professionals to generate data with the highest degree of accuracy, precision, and confidence.[2][18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. texilajournal.com [texilajournal.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Gabapentin-d10 as an Internal Standard in Bioanalysis

This technical guide provides a comprehensive overview of Gabapentin-d10's role and mechanism as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Gabapentin. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data interpretation, underscoring the importance of SIL-IS in achieving accurate and reproducible bioanalytical results.

Introduction: The Imperative for Internal Standards in Quantitative Analysis

In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving precise and accurate quantification of an analyte within a complex biological matrix is a significant challenge. Variations in sample preparation, instrument response, and matrix effects can introduce considerable error.[1][2] An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample to correct for these variations.[3]

The ideal IS mimics the physicochemical properties of the analyte as closely as possible.[3][4] For this reason, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard.[1][4] this compound, in which ten hydrogen atoms of the Gabapentin molecule are replaced with deuterium, serves as an exemplary SIL-IS. It exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled Gabapentin, but is distinguishable by its higher mass.[1][3] This allows it to act as a reliable comparator, normalizing the analyte's signal and ensuring the integrity of quantitative data.[1]

Gabapentin: A Brief Overview of its Mechanism of Action

Gabapentin is an anticonvulsant medication primarily used to manage seizure disorders and neuropathic pain.[5][6] Although structurally derived from the neurotransmitter gamma-aminobutyric acid (GABA), it does not bind to GABA receptors or directly influence GABA synthesis or uptake.[5][7]

The primary mechanism of action for Gabapentin involves its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][8][9] This interaction is crucial, as chronic pain states can lead to an increased expression of these α2δ subunits.[8] By binding to the α2δ-1 subunit, Gabapentin is thought to reduce the trafficking of VGCCs to the presynaptic terminal.[9] This, in turn, diminishes the influx of calcium ions that is necessary for the release of excitatory neurotransmitters like glutamate and substance P, thereby dampening neuronal excitability.[8] There is also evidence to suggest Gabapentin increases GABA synthesis, contributing to its therapeutic effects.[7]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]

- 7. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabapentin-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Gabapentin-d10. The information presented is essential for ensuring the integrity of this isotopically labeled compound in research and development settings. While specific stability data for this compound is limited, this guide leverages extensive data available for its non-deuterated counterpart, Gabapentin, to provide robust recommendations and protocols. The chemical stability of deuterated compounds is generally considered to be comparable to that of their non-deuterated analogues.

Recommended Storage Conditions

To maintain its integrity and prevent degradation, this compound should be stored under specific conditions. These recommendations are compiled from manufacturer guidelines and stability studies of Gabapentin.

| Parameter | Recommended Condition | Notes |

| Temperature | Freeze (-20°C) | For long-term storage, freezing is recommended to minimize the rate of any potential degradation reactions. Some studies on Gabapentin solutions have also shown stability for shorter periods at refrigerated (2-8°C) and room temperature (25°C) conditions.[1][2][3] Crystallization has been observed in some Gabapentin solutions at 5°C, so freezing is the preferred long-term storage method.[1][2] |

| Solvent | Methanol | This compound is often supplied as a solution in methanol. |

| Container | Tightly sealed, light-resistant containers (e.g., amber vials) | To prevent solvent evaporation and protect from light-induced degradation, it is crucial to store this compound in well-sealed, opaque containers.[3] |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) - Optional | While not always mandatory, storing under an inert atmosphere can provide additional protection against oxidative degradation, particularly for long-term storage of high-purity reference standards. |

Degradation Pathways and Stability Profile

The primary degradation pathway for Gabapentin, and by extension this compound, is through intramolecular cyclization to form the lactam derivative, 4-cyclohexyl-pyrrolidin-2-one. This process is influenced by factors such as pH, temperature, and humidity.

Forced Degradation Studies on Gabapentin

Forced degradation studies are crucial for understanding the inherent stability of a drug substance. The following table summarizes the results from various stress conditions applied to Gabapentin.

| Stress Condition | Time | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 62.18 | 37.82 | 100.0 |

| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 57.84 | 42.16 | 100.0 |

| Thermal Degradation | - | Stable | - | - |

| Oxidative (3% H2O2) | - | Stable | - | - |

Data from forced degradation studies on Gabapentin API.[4]

Note: Gabapentin has been found to be relatively stable under thermal and oxidative stress conditions. However, it shows significant degradation under both acidic and basic conditions.[4][5]

Gabapentin Degradation Pathway

The primary degradation of Gabapentin proceeds through an intramolecular cyclization to form a lactam.

References

- 1. Stability of gabapentin in extemporaneously compounded oral suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of gabapentin in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of gabapentin in SyrSpend SF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

Understanding the Mass Shift of Gabapentin-d10: A Technical Guide for Bioanalytical Applications

Introduction

Gabapentin is a widely prescribed pharmaceutical agent for treating epilepsy and neuropathic pain. Accurate quantification of Gabapentin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. The "gold standard" approach in such quantitative LC-MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), with Gabapentin-d10 being the most common choice for Gabapentin analysis.[1][2]

This technical guide provides an in-depth exploration of the mass shift observed in this compound, its role in the bioanalytical workflow, and the underlying principles of its application. It is intended for researchers, scientists, and drug development professionals involved in quantitative mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound is rooted in the principle of isotope dilution mass spectrometry.[2] A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2][3] This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different molecular weight.[2]

By adding a known quantity of this compound to a sample at the beginning of the preparation process, it experiences the same analytical variations as the target analyte (Gabapentin).[2] These variations can include sample loss during extraction, inconsistencies in instrument injection, and fluctuations in ionization efficiency (matrix effects).[2][3] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signal responses is used for quantification. This ratio remains constant despite analytical variations, leading to highly accurate and precise results.[2]

Quantitative Data Summary: The Mass Shift

The "mass shift" is the fundamental difference in mass-to-charge ratio (m/z) between Gabapentin and its deuterated analogue, this compound. This shift allows the mass spectrometer to monitor both compounds simultaneously without interference. The key quantitative parameters for analysis in positive ion mode are summarized below.

Table 1: Molecular Properties and Theoretical Mass Shift

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Precursor Ion) |

| Gabapentin | C₉H₁₇NO₂ | 171.1259 | 172.0 |

| This compound | C₉H₇D₁₀NO₂ | 181.1886 | 182.0 |

| Mass Shift | +10.0627 | +10.0 |

Table 2: Typical MRM Transitions for Quantification

Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The transition from precursor to product ion is highly specific to the compound of interest.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Reference |

| Gabapentin | 172.0 | 136.9 | 16 | [1] |

| This compound | 182.0 | 147.2 | 16 | [1] |

| Gabapentin | 172.0 | 154.0 | - | [4][5] |

Note: Collision energies can vary between instrument platforms but are typically kept identical for the analyte and its internal standard to ensure parallel fragmentation behavior.[1]

Experimental Workflow and Fragmentation

The following diagrams illustrate the typical bioanalytical workflow for Gabapentin quantification and the proposed fragmentation pathway that gives rise to the monitored product ions.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on methodologies reported in the literature for the quantification of Gabapentin in human serum or plasma.[1][6]

1. Reagents and Materials

-

Gabapentin and this compound reference standards

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid

-

Ammonium Acetate

-

Human Serum (drug-free) for calibration standards and quality controls

-

Purified water (18 MΩ·cm)

2. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of Gabapentin and this compound in methanol.

-

Calibration Standards: Serially dilute the Gabapentin stock solution with drug-free human serum to prepare calibration standards at concentrations ranging from approximately 50 ng/mL to 10,000 ng/mL.[6][7]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol (e.g., at 100 ng/mL).[1]

-

Sample Preparation:

-

To a 20-50 µL aliquot of serum sample, calibration standard, or quality control, add 1 mL of cold methanol containing the this compound internal standard.[1]

-

Vortex-mix the sample for approximately 20-30 seconds to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 6000 rpm) for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of mobile phase (e.g., 100-200 µL) for injection.

-

3. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C8 or C18 reversed-phase column is commonly used.[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer like ammonium formate with formic acid.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

MS Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters:

4. Data Analysis and Quantification

-

Integrate the chromatographic peaks for both Gabapentin and this compound MRM transitions.

-

Calculate the peak area ratio of Gabapentin to this compound for all samples, standards, and controls.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (e.g., 1/x) linear regression is typically applied.[1]

-

Determine the concentration of Gabapentin in unknown samples by interpolating their peak area ratios from the calibration curve.

Considerations and Potential Issues

-

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure it experiences the exact same matrix effects.[8] While deuterium substitution can sometimes cause a slight shift in retention time, this effect is generally minimal for highly deuterated compounds like this compound.[8][9]

-

In-Source Fragmentation: At high concentrations, Gabapentin can undergo in-source fragmentation (loss of water), which has been reported to cause interference with the analysis of other drugs like amphetamine.[10][11] Proper chromatographic separation and optimized source conditions are essential to mitigate such effects.

-

Isotopic Purity: The this compound standard must have high isotopic purity (typically >98%) to prevent contribution to the analyte signal from any unlabeled Gabapentin present as an impurity.[2]

The deliberate mass shift of this compound is the cornerstone of its function as a highly effective internal standard for the LC-MS/MS quantification of Gabapentin. Its near-identical chemical properties and distinct mass allow for the correction of analytical variability through isotope dilution, enabling the generation of accurate, precise, and reliable data. A thorough understanding of the mass transitions, fragmentation patterns, and experimental workflow is essential for the successful development and validation of robust bioanalytical methods in a research and drug development setting.

References

- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromforum.org [chromforum.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Gabapentin-d10: A Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Properties, Mechanism of Action, and Analytical Applications of a Key Deuterated Internal Standard.

This technical guide provides a comprehensive overview of Gabapentin-d10, a deuterated analog of Gabapentin, for researchers, scientists, and drug development professionals. This document details its core physicochemical properties, delves into the established mechanism of action of its non-deuterated counterpart, and provides detailed experimental protocols for its use as an internal standard in bioanalytical methods.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1126623-20-8 | N/A |

| Molecular Formula | C₉H₇D₁₀NO₂ | N/A |

| Molecular Weight | 181.30 g/mol | [1][2][3] |

| IUPAC Name | 2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid | [1] |

Mechanism of Action of Gabapentin

While Gabapentin was structurally designed as an analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its primary mechanism of action does not involve direct interaction with GABA receptors.[4][5] Instead, Gabapentin exerts its effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][5][6] This interaction is pivotal to its therapeutic effects as an anticonvulsant and analgesic.

The binding of Gabapentin to the α2δ-1 subunit leads to a reduction in the influx of calcium ions into presynaptic neurons.[6] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][6] By attenuating this excitatory neurotransmission, Gabapentin helps to reduce neuronal hyperexcitability, which is a key factor in the pathophysiology of epilepsy and neuropathic pain.[6]

Experimental Protocols: Quantification of Gabapentin in Human Plasma using LC-MS/MS

This compound is frequently utilized as an internal standard in the quantitative analysis of Gabapentin in biological matrices, owing to its similar chemical and physical properties to the analyte, which helps to correct for variations during sample preparation and analysis. What follows is a detailed protocol for the determination of Gabapentin in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic or a shallow gradient depending on the separation requirements. A typical run might start with a high percentage of Mobile Phase A.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gabapentin: Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 154.1.

-

This compound (Internal Standard): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 147.1.

-

-

Collision Energy: Optimized for each transition.

-

Source Temperature: Approximately 500 °C.

References

Isotopic Labeling of Gabapentin: A Technical Guide for Research Professionals

An In-depth Exploration of Synthetic Methodologies, Quantitative Analysis, and Research Applications

This technical guide provides a comprehensive overview of the isotopic labeling of gabapentin, a crucial tool for researchers, scientists, and drug development professionals. By tracing the journey of gabapentin through biological systems, isotopic labeling offers invaluable insights into its pharmacokinetic, metabolic, and pharmacodynamic properties. This document details the synthesis of various isotopically labeled forms of gabapentin, presents quantitative data in structured tables, and outlines experimental protocols for its application in research.

Introduction to Isotopic Labeling of Gabapentin

Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain. Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, is an indispensable technique in pharmaceutical research. For gabapentin, isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N) serve as powerful tracers. These labeled molecules are chemically identical to their unlabeled counterparts but can be detected and quantified using specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without altering its pharmacological activity.

Synthesis of Isotopically Labeled Gabapentin

The synthesis of isotopically labeled gabapentin involves the incorporation of a stable or radioactive isotope at a specific position within the molecule. While detailed proprietary methods may vary, the following sections outline general synthetic strategies for introducing different isotopes.

Carbon-14 (¹⁴C) Labeling

¹⁴C-labeled gabapentin is particularly valuable for quantitative whole-body autoradiography and mass balance studies to determine the fate of the drug. The synthesis often involves introducing the ¹⁴C label at a metabolically stable position to ensure the radiolabel is not lost during metabolic processes. A common strategy involves the use of a ¹⁴C-labeled precursor in the early stages of the synthesis.

Experimental Protocol: Synthesis of [¹⁴C]Gabapentin (Conceptual)

A plausible synthetic route for [¹⁴C]gabapentin could start from a commercially available ¹⁴C-labeled starting material, such as [¹⁴C]cyclohexanone or a ¹⁴C-labeled cyanide source. The general steps would involve:

-

Introduction of the ¹⁴C Label: Reaction of a suitable precursor with a ¹⁴C-labeled reagent. For instance, the synthesis could proceed via a key intermediate like 1-cyanocyclohexaneacetonitrile, where the cyanide group can be introduced using K¹⁴CN.

-

Formation of the Gabapentin Backbone: Subsequent chemical transformations to build the aminomethyl and acetic acid moieties onto the cyclohexane ring. This may involve hydrolysis of the nitrile groups and reduction of a nitrile or a related functional group to the amine.

-

Purification: Rigorous purification of the final [¹⁴C]gabapentin product is crucial to remove any unlabeled precursors and byproducts. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Deuterium (²H or D) Labeling

Deuterated gabapentin, such as gabapentin-d₁₀, is widely used as an internal standard in quantitative bioanalysis by LC-MS/MS due to its similar chemical properties to the unlabeled drug but distinct mass.

Experimental Protocol: Synthesis of Gabapentin-d₁₀

The synthesis of gabapentin-d₁₀ typically involves the use of deuterated starting materials or reagents. A common approach is the reduction of a suitable precursor using a deuterium source.

-

Preparation of a Precursor: Synthesis of a gabapentin precursor that can be readily deuterated.

-

Deuteration Step: Introduction of deuterium atoms. For example, a ketone precursor could undergo reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or catalytic deuteration using deuterium gas (D₂).

-

Final Synthetic Steps and Purification: Conversion of the deuterated intermediate to gabapentin-d₁₀ followed by purification.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

¹³C and ¹⁵N are stable isotopes used in metabolic studies to trace the fate of the carbon and nitrogen atoms of gabapentin. These studies can provide detailed information on metabolic pathways without the need for radioactive materials.

Experimental Protocol: Synthesis of [¹³C]- or [¹⁵N]Gabapentin (Conceptual)

The synthesis would involve the use of ¹³C- or ¹⁵N-labeled starting materials. For example, [¹³C]-labeled cyclohexanone or [¹⁵N]-ammonia could be used in the initial steps of the gabapentin synthesis. The subsequent reaction sequence would be similar to the synthesis of the unlabeled compound.

Quantitative Data on Labeled Gabapentin

The following tables summarize key quantitative data associated with the use of isotopically labeled gabapentin in research.

| Isotope | Labeled Compound | Application | Key Quantitative Parameter | Value | Reference |

| ¹⁴C | [¹⁴C]Gabapentin Enacarbil | Mass Balance Study | Mean Total Radioactivity Recovery | 99.3% (94.1% in urine, 5.2% in feces) | [] |

| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Lower Limit of Quantitation (LLOQ) | 10 ng/mL in human serum | [2] |

| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Inter-day Precision (%RSD) | ≤4.88% | [2] |

| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Intra-day Precision (%RSD) | ≤5.20% | [2] |

| ²H | Gabapentin-d₁₀ | Internal Standard (LC-MS/MS) | Accuracy (%Error) | ≤6% | [2] |

Applications in Research

Isotopically labeled gabapentin is instrumental in various research areas, providing critical data for drug development and understanding its mechanism of action.

Pharmacokinetic and Metabolic Studies

Radioactive and stable isotope-labeled gabapentin are essential for defining the ADME properties of the drug.

-

Mass Balance Studies: As demonstrated with [¹⁴C]gabapentin enacarbil, these studies quantify the excretion routes and total recovery of the drug and its metabolites[].

-

Metabolic Profiling: The use of ¹³C- and ¹⁴C-labeled gabapentin allows for the identification and quantification of its metabolites in biological matrices. Studies have used these tracers to investigate the influence of gabapentin on glutamate synthesis.

-

Bioavailability Studies: Labeled gabapentin can be administered intravenously while the unlabeled drug is given orally (or vice versa) in a "cassette" dosing regimen to determine absolute bioavailability.

-

Quantitative Bioanalysis: Deuterated gabapentin is the gold standard internal standard for LC-MS/MS assays to accurately quantify gabapentin concentrations in plasma, serum, and other biological fluids[2].

Experimental Workflow: Pharmacokinetic Study using Deuterium-Labeled Gabapentin

Caption: Workflow for a typical preclinical pharmacokinetic study of gabapentin utilizing a deuterium-labeled internal standard.

Receptor Binding and Imaging

Radiolabeled gabapentin has been crucial in identifying its binding sites and understanding its mechanism of action.

-

Receptor Binding Assays: [³H]Gabapentin was instrumental in the discovery of its high-affinity binding site, the α2δ-1 subunit of voltage-gated calcium channels.

-

Autoradiography: This technique, using radiolabeled gabapentin, allows for the visualization of the distribution of its binding sites in different tissues and brain regions.

-

Positron Emission Tomography (PET) Imaging: The development of PET radioligands, such as ¹⁸F-labeled gabapentin derivatives, enables non-invasive in vivo imaging of the α2δ-1 subunit, which is valuable for studying neuropathic pain.

Experimental Workflow: Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay using [³H]Gabapentin.

Signaling Pathways

While the primary mechanism of gabapentin is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, research suggests its effects may extend to various signaling pathways. The use of isotopically labeled gabapentin in these studies helps to confirm target engagement and elucidate downstream effects.

Signaling Pathway: Gabapentin's Putative Modulation of Nrf-2/HO-1 Pathway

Recent studies suggest that gabapentin may exert protective effects through the modulation of the Nrf-2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.

References

Methodological & Application

Application Note: High-Throughput Analysis of Gabapentin in Human Plasma by LC-MS/MS using Gabapentin-d10 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gabapentin in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Gabapentin-d10) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, and sensitivity and is well-suited for pharmacokinetic studies and clinical research.

Introduction

Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1] Accurate and reliable quantification of gabapentin in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] LC-MS/MS is the preferred analytical technique for this purpose as it offers high selectivity and sensitivity, and often requires minimal sample preparation without the need for derivatization.[2][3][4] This note provides a detailed protocol for the determination of gabapentin in human plasma using this compound as the internal standard (IS), which closely mimics the analyte's behavior during sample processing and ionization.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

Caption: Overall workflow for Gabapentin analysis.

Experimental Protocols

Materials and Reagents

-

Gabapentin and this compound reference standards

-

LC-MS grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Deionized water

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample cleanup.[2][5]

Caption: Detailed sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min |

| Run Time | ~4 minutes |

Mass Spectrometry (MS) Parameters

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[5][6]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4500 V |

| Source Temperature | 300 °C |

| Nebulizing Gas Flow | 3.0 L/min |

| MRM Transitions | See Table Below |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gabapentin | 172.1 | 154.1 | 12 |

| This compound | 182.2 | 164.2 | 12 |

Method Validation Summary

The method was validated according to industry guidelines, demonstrating excellent performance.

Calibration Curve and Linearity

| Parameter | Result |

| Linear Range | 10 - 5000 ng/mL |

| Correlation (r²) | > 0.995 |

| LLOQ | 10 ng/mL[5] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | ≤ 5.20[5] | 95 - 105 | ≤ 4.88[5] | 98 - 102 |

| Mid | < 5.0 | 97 - 103 | < 5.0 | 99 - 101 |

| High | < 4.5 | 98 - 102 | < 4.0 | 99 - 101 |

Note: Accuracy and precision values are representative and may vary slightly between instruments and laboratories.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of gabapentin in human plasma. The use of a deuterated internal standard ensures high accuracy, and the simple sample preparation procedure allows for high-throughput analysis, making it an ideal tool for pharmacokinetic and clinical studies.

References

- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: High-Throughput Analysis of Gabapentin in Human Plasma using Gabapentin-d10 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain. Accurate quantification of gabapentin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the rapid and sensitive determination of gabapentin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Gabapentin-d10 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision.[1]

The method described herein utilizes a simple protein precipitation step for sample preparation, ensuring a high-throughput workflow suitable for clinical research and drug development settings.

Experimental

Materials and Reagents

-

Gabapentin and this compound standards (e.g., from Sigma-Aldrich)

-

LC-MS grade methanol and acetonitrile (e.g., from Fisher Scientific)

-

Formic acid, analytical grade

-

Ammonium formate, analytical grade

-

Drug-free human plasma (with EDTA as anticoagulant)

-

Ultrapure water

LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of gabapentin.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1260 LC or equivalent[2] |

| Column | Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm or equivalent C8 or C18 column[2][3] |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 40:60 (A:B)[3] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30°C[3] |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Agilent 6460 triple quadrupole mass spectrometer or equivalent[2] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 2 |

| Collision Gas | Argon |

| Scan Time | 0.2 s per transition[3] |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of gabapentin and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gabapentin | 172.0 | 154.0[3][4][5] |

| This compound | 182.2 | 164.1[6] |

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve gabapentin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the gabapentin stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike known concentrations of gabapentin working solutions into drug-free human plasma to prepare a calibration curve ranging from, for example, 50 to 5000 ng/mL.[3]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 2000, and 4500 ng/mL).[3]

Sample Preparation (Protein Precipitation)

The following diagram illustrates the protein precipitation workflow for plasma sample preparation.

Caption: Protein Precipitation Workflow for Gabapentin Analysis.

Protocol:

-

To 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 500 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[3]

-

Vortex the mixture for 15 seconds.[3]

-

Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[3]

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the described method, based on published data.

Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 50 - 5000 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] |

Accuracy and Precision

The intra- and inter-day accuracy and precision of the method are summarized below.

| Gabapentin Concentration (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%CV) | Inter-day Accuracy (%RE) | Inter-day Precision (%CV) |

| 50.0 | -10.2 to 1.2 | 2.9 to 8.4 | -3.4 | 7.9 |

| 150.0 | -6.2 to 2.6 | 2.7 to 4.3 | -0.8 | 5.2 |

| 2000.0 | 3.8 to 5.9 | 1.6 to 2.4 | 4.7 | 2.0 |

| 4500.0 | -2.3 to 1.6 | 1.2 to 2.7 | -0.2 | 2.7 |

| Data adapted from a similar LC-MS/MS method for gabapentin.[3] |

Recovery and Matrix Effect

| Parameter | Gabapentin | This compound |

| Mean Recovery | 85.4% - 92.4% | Not explicitly reported, but expected to be consistent. |

| Matrix Effect | Minimal with the use of a stable isotope-labeled internal standard. | - |

| Recovery data adapted from a similar LC-MS/MS method for gabapentin.[3] |

Logical Relationship of the Analytical Method

The following diagram illustrates the logical flow of the bioanalytical method.

Caption: Logical workflow of the bioanalytical method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of gabapentin in human plasma using this compound as an internal standard by LC-MS/MS. The method is simple, rapid, sensitive, and accurate, making it well-suited for high-throughput analysis in clinical and pharmaceutical research settings. The use of a stable isotope-labeled internal standard ensures reliable and reproducible results by compensating for matrix effects and variations in sample processing.

References

- 1. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. scispace.com [scispace.com]

- 4. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for Gabapentin Quantification in Biological Matrices using Protein Precipitation with Gabapentin-d10 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin is an anticonvulsant and analgesic drug widely used in the treatment of epilepsy and neuropathic pain. Accurate quantification of Gabapentin in biological samples such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Protein precipitation is a simple, rapid, and effective method for sample preparation prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Gabapentin-d10, is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.

These application notes provide a detailed protocol for the extraction of Gabapentin from human plasma using protein precipitation with acetonitrile or methanol, with this compound as the internal standard. The subsequent analysis by LC-MS/MS is also outlined.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a widely adopted method for the efficient removal of proteins from plasma samples.[1][2][3][4][5]

Materials:

-

Human plasma

-

Gabapentin and this compound reference standards

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a new microcentrifuge tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 90:10 v/v).[6]

-

-

Analysis:

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Protein Precipitation using Methanol

Methanol is another effective solvent for protein precipitation and can be advantageous in certain analytical scenarios.[7][8][9]

Materials:

-

Same as Protocol 1, with Methanol (LC-MS grade) replacing Acetonitrile.

Procedure:

-

Sample Preparation:

-

Protein Precipitation:

-

Vortex-mix the sample for 20 seconds.[7]

-

-

Centrifugation:

-

Centrifuge the samples at 6000 rpm at 4°C for 10 minutes.[7]

-

-

Supernatant Collection:

-

Collect the supernatant.

-

The pellet can be washed with another 1 mL of cold methanol, centrifuged again, and the supernatants combined to improve recovery.[7]

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant and reconstitute as described in Protocol 1.

-

-

Analysis:

-

Proceed with LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis of Gabapentin and this compound is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 or C8 reverse-phase column |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Gabapentin: m/z 172.1 → 154.1[8]This compound: m/z 182.1 → 164.1 |

Data Presentation

The following tables summarize typical quantitative data obtained using the protein precipitation method for Gabapentin analysis.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 20 - 5000 ng/mL | [1] |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [7] |

| Accuracy | ≤6% error | [7] |

| Inter-day Precision | ≤4.88% | [7] |

| Intra-day Precision | ≤5.20% | [7] |

Table 2: Recovery and Matrix Effect

| Parameter | Acetonitrile Precipitation | Methanol Precipitation | Reference |

| Gabapentin Recovery | ~85-92% | ~53-104% | [7][10] |

| Matrix Effect | Minimal with IS | 84% (can be mitigated with IS) | [7][10] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

Caption: Experimental workflow for Gabapentin extraction.

Caption: Logical relationship of analytical components.

References

- 1. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wsp.wa.gov [wsp.wa.gov]

- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Analysis of Gabapentin-d10 in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Gabapentin-d10 in urine samples. This compound is a deuterated analog of Gabapentin, commonly used as an internal standard in pharmacokinetic and toxicological studies to ensure accuracy and precision. The methodologies outlined below primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for this application.

Introduction

Gabapentin is an anticonvulsant and analgesic drug primarily excreted unchanged in the urine.[1] Accurate quantification in urine is crucial for therapeutic drug monitoring, adherence testing, and pharmacokinetic studies.[2] The use of a stable isotope-labeled internal standard like this compound is essential to compensate for variations in sample preparation and instrument response.[3][4] This document details various methods for sample preparation and LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of gabapentin in urine, with this compound often used as an internal standard.

Table 1: Linearity and Range of Quantification

| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |

| LC-MS/MS | 100 - 10,000 | ≥ 0.994 | [3] |

| RapidFire SPE/MS/MS | 500 - 100,000 (as mcg/mL) | > 0.995 | |

| HPLC-UV | 100,000 - 3,800,000 (as mg/ml) | Not Specified | [5] |

| HPLC-UV (with derivatization) | 100 - 10,000 | Not Specified | [6] |

Table 2: Precision and Accuracy

| Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |

| LC-MS/MS | Not Specified | < 15% | < 15% | Within 15% | [3] |

| RapidFire SPE/MS/MS | 10,000 and 24,000 (as mcg/mL) | < 5% | < 5% | Within 5% | |

| HPLC-UV | 750,000, 2,000,000, and 3,200,000 (as mg/ml) | < 0.116% | < 0.487% | Not Specified | [5] |

| HPLC-UV (with derivatization) | Not Specified | < 4.05% | Not Specified | 72.73% | [6] |

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" Method for High-Throughput Analysis

This method is suitable for rapid screening and high-throughput applications.

1. Materials and Reagents:

-

This compound internal standard stock solution

-

LC/MS grade water

-

Deep-well plates

-

Microplate sealer

2. Sample Preparation:

-

Prepare a working internal standard solution of this compound at 200 ng/mL in LC/MS grade water.

-

Add 1.0 mL of the internal standard solution to each well of a deep-well plate.

-

Add 5 µL of the urine sample to the corresponding well. This results in a 1:200 dilution.

-

Seal the plate and mix gently.

-

The plate is now ready for analysis by LC-MS/MS.

Workflow for "Dilute-and-Shoot" Method

Caption: Workflow of the "Dilute-and-Shoot" method for urine sample preparation.

Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract by removing more interfering matrix components.[7]

1. Materials and Reagents:

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

0.1M Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

SPE columns (e.g., C18)[6]

-

Centrifuge

-

Evaporator

2. Sample Preparation:

-

Pipette 0.2 mL of urine sample into a tube.

-

Add 20 µL of the this compound internal standard solution.[7]

-

Add 1 mL of acetonitrile to precipitate proteins.[7]

-

Vortex and then centrifuge for 5 minutes at 3000 rpm.[7]

-

Transfer the supernatant to a new tube and add 2 mL of 0.1M HCl.[7]

-

Condition the SPE column.

-

Load the sample mixture onto the SPE column.

-

Wash the SPE column.

-